7-Methyl-gdp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

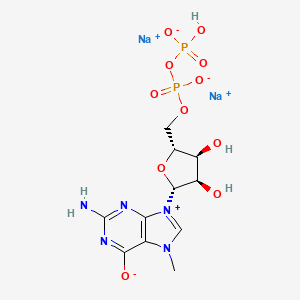

7-Methylguanosine 5’-diphosphate, commonly referred to as 7-Methyl-gdp, is a modified nucleotide that plays a crucial role in the regulation of messenger RNA (mRNA) stability and translation in eukaryotic cells. It is derived from the decapping of mRNA by the Dcp2 enzyme during the 5’-3’ mRNA decay pathway . This compound is essential for studying the structure, functions, and metabolism of mRNA 5’-cap structures .

准备方法

Synthetic Routes and Reaction Conditions: 7-Methylguanosine 5’-diphosphate can be synthesized using various methods, including enzymatic, chemical, and chemo-enzymatic approaches. One notable method involves the use of solid-phase chemistry, where the capping reaction is performed on solid support after automated RNA assembly . The capping reaction is efficiently carried out between a 5’-phosphoroimidazolide RNA anchored on the support and 7-Methylguanosine 5’-diphosphate in dimethylformamide (DMF) in the presence of zinc chloride .

Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-diphosphate typically involves large-scale preparation using solid-phase chemistry. This method allows for the production of high-purity 7-Methylguanosine 5’-diphosphate RNA in substantial quantities, making it a valuable research tool .

化学反应分析

Types of Reactions: 7-Methylguanosine 5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s structure and function in mRNA cap structures.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of 7-Methylguanosine 5’-diphosphate include dimethylformamide (DMF), zinc chloride, and various methylating agents . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed: The major products formed from the reactions involving 7-Methylguanosine 5’-diphosphate include various cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These analogs are valuable for studying mRNA translation and stability.

科学研究应用

Role in mRNA Decapping and Stability

7-Methyl-gdp is produced during the decapping of mRNAs, specifically when the human decapping enzyme Dcp2 cleaves the cap structure of deadenylated mRNAs. This process is crucial in regulating mRNA stability and degradation pathways in eukaryotic cells. The presence of 7-methylguanosine diphosphate inhibits the activity of decapping scavenger enzymes, thereby influencing mRNA turnover rates .

Case Study: Dcp2 Enzyme Activity

A study demonstrated that recombinant Dcp2 specifically hydrolyzes capped mRNA to produce this compound and decapped RNA. The activity of Dcp2 was shown to be dependent on metal ions and inhibited by the product this compound, highlighting its role in regulating mRNA decay pathways .

Cap-Dependent Translation Initiation

This compound serves as a structural analog of the 5' cap found on eukaryotic mRNAs, which is essential for translation initiation. It binds to eIF4E, a key translation initiation factor, facilitating the assembly of the translation machinery at the mRNA's 5' end. This binding is critical for the recruitment of ribosomes and the initiation of protein synthesis .

Data Table: Inhibition of Translation

| Competitor | IC50 (μM) |

|---|---|

| 7-Methyl-GTP | 0.5 |

| GTP | 1200 |

| 7-Methyl-GpppG | 1.0 |

| GpppG | >2800 |

| This compound | 1.5 |

| ATP | 4800 |

This data illustrates that this compound has a significantly lower IC50 compared to non-methylated counterparts, indicating its potency in inhibiting translation .

RNA Binding Studies

The unique properties of this compound have been utilized in RNA binding studies, particularly through techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment). Researchers have isolated RNA molecules that exhibit high affinity for methylated guanosine residues, which can be applied to study cap-dependent processes such as pre-mRNA splicing and nucleocytoplasmic transport .

Case Study: SELEX Application

In a notable application, an RNA molecule was isolated that displayed a 1,000-fold higher affinity for methylated guanosine than for non-methylated forms. This RNA was effective in inhibiting translation of capped mRNAs in cell-free systems derived from human cells, showcasing its potential utility in understanding cap-dependent translation mechanisms .

Therapeutic Potential

The applications of this compound extend into therapeutic realms where it may serve as a tool for developing antiviral strategies or targeting specific RNA interactions involved in diseases. Its role in modulating translation initiation places it at the forefront of research aimed at controlling gene expression therapeutically.

作用机制

The mechanism of action of 7-Methylguanosine 5’-diphosphate involves its role in the regulation of mRNA stability and translation. The compound recognizes and binds the 7-methylguanosine-containing mRNA cap during an early step in the initiation of protein synthesis . This binding facilitates ribosome binding by inducing the unwinding of the mRNA, thereby promoting efficient translation . Additionally, the cap structure protects mRNA from degradation by 5’-exonucleases and ensures its recognition by eukaryotic translation initiation factor 4E (eIF4E) .

相似化合物的比较

7-Methylguanosine 5’-diphosphate is often compared with other cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These compounds share similar structures and functions but differ in their methylation patterns and biological roles. For example, trimethylguanosine is commonly found in small nuclear RNAs (snRNAs) and plays a role in RNA splicing . The unique structure of 7-Methylguanosine 5’-diphosphate makes it particularly valuable for studying mRNA cap structures and their regulatory functions.

Conclusion

7-Methylguanosine 5’-diphosphate is a crucial compound in the study of mRNA stability and translation Its unique structure and properties make it a valuable tool in various scientific research applications, including chemistry, biology, medicine, and industry

生物活性

7-Methylguanosine diphosphate (7-Methyl-GDP) is a modified guanosine nucleotide that plays a crucial role in various biological processes, particularly in the regulation of gene expression and translation initiation in eukaryotic cells. This compound is characterized by the presence of a methyl group at the N-7 position of the guanine base, which significantly influences its interaction with RNA and proteins involved in mRNA metabolism.

- Cap Structure Mimicry : this compound closely resembles the 5' cap structure of eukaryotic mRNA, which is essential for mRNA stability, nuclear export, and translation initiation. The methylation at the N-7 position enhances its binding affinity to cap-binding proteins, such as eIF4E, which is pivotal for the initiation of translation .

- Inhibition of Translation : Studies have demonstrated that RNA molecules binding to this compound can inhibit cap-dependent translation. For instance, an RNA ligand was found to inhibit the translation of capped mRNA by up to 90%, showcasing its potential as a regulatory molecule in gene expression .

- Interaction with eIF4E : The structural studies reveal that this compound binds to eIF4E and induces conformational changes that regulate its activity. The binding stabilizes the complex formation with eIF4G, facilitating the assembly of the translation initiation complex .

In Vitro Studies

In vitro experiments have shown that this compound exhibits a significantly higher affinity for binding compared to non-methylated counterparts. The inhibitory concentration (IC50) values demonstrate this potency:

| Competitor | IC50 (μM) |

|---|---|

| m7-GTP | 0.5 |

| GTP | 1200 |

| m7GpppG | 1.0 |

| GpppG | >2800 |

| m7GpppA | 2.2 |

| m7-GDP | 1.5 |

This table illustrates how effectively this compound competes against other nucleotides, emphasizing its functional significance in cellular processes .

Study on Spinal Muscular Atrophy (SMA)

Research has highlighted the therapeutic potential of targeting DcpS (decapping scavenger enzyme) activity in SMA using this compound. The compound has been shown to stabilize certain mRNAs by preventing their degradation, thus enhancing protein synthesis in affected cells .

Structural Analysis

The crystal structure analysis of eIF4E bound to this compound has provided insights into how this nucleotide modulates protein interactions and affects translation initiation. The high-resolution structure reveals specific binding interactions that are critical for understanding the molecular basis of cap-dependent translation .

属性

分子式 |

C11H15N5Na2O11P2 |

|---|---|

分子量 |

501.19 g/mol |

IUPAC 名称 |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI 键 |

VSMXIKIFPKDZJA-IDIVVRGQSA-L |

手性 SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

规范 SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。